4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
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Overview
Description
4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a synthetic organic compound that belongs to the class of benzo[d]thiazoles. This compound is characterized by the presence of a fluorine atom, a methylsulfonyl group, and an azetidinyl moiety attached to the benzo[d]thiazole core. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of these compounds vary, but they generally interact with enzymes or receptors to exert their effects.
Mode of Action
The mode of action of thiazole compounds depends on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their targets .
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways depending on their targets. For example, antineoplastic thiazoles may interfere with DNA synthesis or other cellular processes to inhibit the growth of cancer cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole compounds can vary widely. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
Result of Action
The result of the action of thiazole compounds can range from antimicrobial effects to antineoplastic effects, depending on the specific compound and its target .
Action Environment
The action of thiazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
Preparation Methods
The synthesis of 4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the azetidinyl moiety: This can be done through nucleophilic substitution reactions, where the azetidinyl group is introduced using azetidine derivatives.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using organolithium or Grignard reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Scientific Research Applications
4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for its potential use in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole can be compared with other similar compounds, such as:
4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzothiazole: Similar in structure but with variations in the substituents, leading to differences in reactivity and applications.
2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole: Lacks the fluorine atom, which may affect its chemical properties and biological activity.
4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzothiazole derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-fluoro-2-(1-methylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3S2/c1-19(15,16)14-5-7(6-14)17-11-13-10-8(12)3-2-4-9(10)18-11/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXRUHNKSLOMBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)OC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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